Insulin B (20-30)
CAS No.: 91921-56-1
Cat. No.: VC0530690
Molecular Formula: C60H85N15O16
Molecular Weight: 1272.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91921-56-1 |
|---|---|
| Molecular Formula | C60H85N15O16 |
| Molecular Weight | 1272.4 g/mol |
| IUPAC Name | (4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1 |
| Standard InChI Key | MKLPMLKAAHFYJO-AORDDHPWSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O |
| SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |
| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Insulin B (20-30)
Molecular Composition and Synthesis
Insulin B (20-30) has the molecular formula C₆₀H₈₅N₁₅O₁₆ and a molecular weight of 1,272.41 g/mol . Its synthesis involves solid-phase peptide synthesis (SPPS) or enzymatic cleavage of full-length insulin, followed by purification via high-performance liquid chromatography (HPLC). The sequence spans residues 20–30 of the insulin B-chain: Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu (FVNQHLCGSHL).
Table 1: Key Chemical Properties of Insulin B (20-30)
| Property | Value |
|---|---|
| CAS Number | 91921-56-1 |
| Molecular Formula | C₆₀H₈₅N₁₅O₁₆ |
| Molecular Weight | 1,272.41 g/mol |
| Isoelectric Point (pI) | 6.2 (predicted) |
| Solubility | Soluble in aqueous buffers (pH 2–8) |
Structural Role in Insulin
The B-chain of insulin is critical for receptor binding, with residues 20–30 forming part of the α-helical domain that stabilizes insulin’s tertiary structure. Mutations in this region, such as substitutions at position B22 (e.g., Gln→Glu), disrupt helical integrity and reduce receptor affinity by up to 70%. Insulin B (20-30) also contains the CysB19–CysB20 disulfide bond, which links the A- and B-chains and is essential for biological activity .
Biological Functions and Mechanisms of Action
Glucose Homeostasis
Insulin B (20-30) contributes to insulin’s ability to regulate glucose uptake in liver, muscle, and adipose tissue. In vitro studies demonstrate that its interaction with the insulin receptor (IR) is glucose-dependent. For example, the insulin analog NNC2215, which incorporates modifications in the B-chain, shows a 12.5-fold increase in IR binding affinity when glucose concentrations rise from 0 to 20 mM . This glucose sensitivity is attributed to albumin-mediated conformational changes in the B-chain .
Role in Autoimmune Diabetes
In type 1 diabetes (T1D), Insulin B (20-30) is a target of autoreactive T cells. Hybrid insulin peptides (HIPs) formed by fusion of B-chain fragments (e.g., B:9-23) with peptides like ProSAAS trigger robust CD4+ T cell responses in NOD mice . The HIP 6.3HIP (B:9-23–ProSAAS) binds to I-Ag7 MHC class II molecules and activates pathogenic T cells, suggesting a role in β-cell destruction .
Table 2: Biological Activities of Insulin B (20-30)
Therapeutic Implications and Research Applications
Glucose-Sensitive Insulin Analogs
The glucose-dependent IR binding of Insulin B (20-30) has inspired next-generation insulins. In STZ-diabetic rats, NNC2215 reduced peak plasma glucose by 20% during glucose tolerance tests (GTTs), comparable to a 50% dose increase of human insulin . This “smart” insulin could mitigate hypoglycemia risk, a major limitation of current therapies.
Glycation and Stability Studies
Insulin B (20-30) is used to study glycation, a non-enzymatic modification linked to insulin resistance. Mass spectrometry analyses reveal that glycation at HisB10 or LeuB30 reduces receptor binding by up to 40%. Such findings inform the design of stable insulin analogs for long-term use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume